3-[2-(1H-pyrazol-1-yl)ethoxy]aniline is an organic compound characterized by its unique structure, which includes a pyrazole ring and an ethoxy group. The molecular formula is C12H15N3O, and it has a molecular weight of approximately 219.27 g/mol. This compound is classified under the category of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound can be synthesized through various methods, as detailed in the synthesis analysis section. It is widely studied for its potential therapeutic properties, particularly in the fields of pharmacology and medicinal chemistry.
3-[2-(1H-pyrazol-1-yl)ethoxy]aniline falls under the classification of heterocyclic compounds due to the presence of the pyrazole ring. It is also categorized as an aniline derivative due to its amino group attached to a phenyl ring.
The synthesis of 3-[2-(1H-pyrazol-1-yl)ethoxy]aniline can be achieved through several synthetic routes:
The molecular structure of 3-[2-(1H-pyrazol-1-yl)ethoxy]aniline features:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C12H15N3O |
Molecular Weight | 219.27 g/mol |
Melting Point | Not widely reported |
Solubility | Soluble in organic solvents |
3-[2-(1H-pyrazol-1-yl)ethoxy]aniline can undergo various chemical reactions:
The mechanism of action for 3-[2-(1H-pyrazol-1-yl)ethoxy]aniline involves its interaction with biological targets at the molecular level:
Data from biological evaluations suggest that compounds with similar structures exhibit significant activity against various cancer cell lines and inflammatory markers.
Relevant analyses indicate that compounds like 3-[2-(1H-pyrazol-1-yl)ethoxy]aniline exhibit interesting solubility profiles that make them suitable for various applications in organic synthesis and medicinal chemistry.
3-[2-(1H-pyrazol-1-yl)ethoxy]aniline has several scientific uses:
Pyrazole (1,2-diazole), a five-membered heterocyclic scaffold featuring two adjacent nitrogen atoms, has emerged as a privileged structure in drug design due to its versatile bioisosteric properties, synthetic accessibility, and favorable pharmacokinetic profiles. The pyrazole nucleus enables diverse molecular interactions, serving as both hydrogen bond acceptor (via pyridine-like nitrogen) and donor (via pyrrole-like NH group) [5] [8]. This dual capability facilitates targeted binding to key biological macromolecules, particularly protein kinases—a class of enzymes frequently dysregulated in cancers, inflammatory disorders, and metabolic diseases.
Table 1: FDA-Approved Pyrazole-Based Drugs (2016–2023)
Drug Name | Therapeutic Use | Target/MOA | Approval Year |
---|---|---|---|
Baricitinib (Olumiant™) | Rheumatoid arthritis, COVID-19 | JAK inhibitor | 2018 |
Erdafitinib (Balversa™) | Metastatic urothelial cancer | FGFR tyrosine kinase inhibitor | 2019 |
Pralsetinib (Gavreto®) | NSCLC, thyroid cancer | RET kinase inhibitor | 2020 |
Lenacapavir (Sunlenca®) | Multidrug-resistant HIV-1 | HIV capsid inhibitor | 2022 |
Pirtobrutinib (Jaypirca®) | Mantle cell lymphoma | Bruton’s tyrosine kinase inhibitor | 2023 |
The surge in pyrazole-based drug approvals—8 of 74 FDA-approved protein kinase inhibitors (PKIs) between 2016–2023—underscores its dominance in oncology [5]. Drugs like avapritinib (KIT/PDGFRα inhibitor) and encorafenib (BRAF inhibitor) leverage pyrazole’s ability to occupy hydrophobic ATP-binding pockets while forming critical hinge-region hydrogen bonds [5] [8]. Beyond kinases, pyrazole derivatives exhibit antibacterial activity against drug-resistant pathogens (e.g., MRSA, VRE) through novel mechanisms [8], demonstrating the scaffold’s adaptability across therapeutic areas.
3-[2-(1H-Pyrazol-1-yl)ethoxy]aniline (CAS 1152819-54-9; C₁₁H₁₃N₃O; MW 203.24 g/mol) integrates three pharmacophoric elements:
Table 2: Structural and Functional Roles of the Pyrazole-Ethoxy-Aniline Motif
Component | Chemical Properties | Biological Role |
---|---|---|
Pyrazole ring | pKa ~3.0 (acidic NH); π-deficient aromatic system | ATP-mimetic binding; metabolic stability |
Ethoxy linker | Flexible 2-atom spacer (O-CH₂-CH₂) | Optimizes vectorial orientation of pharmacophores |
Meta-aniline group | pKa ~4.6 (aniline NH₂); moderate nucleophilicity | Enables derivatization; participates in H-bonding |
The conformational flexibility imparted by the ethoxy bridge allows the molecule to adopt bioactive poses inaccessible to rigid scaffolds. For instance, in kinase inhibitors, the pyrazole nitrogen (N2) chelates conserved catalytic lysines, while the aniline group extends toward the hydrophobic back pocket [5]. This vectoring capability is exemplified in RET kinase inhibitors like pralsetinib, where analogous motifs position substituents for high-affinity interactions with gatekeeper residues [8]. Additionally, the electron-rich aniline enables diverse derivatization pathways: acylation, sulfonylation, or diazotization, facilitating rapid SAR exploration [3] [6].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2